2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide
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Overview
Description
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is an organic compound with the molecular formula C8H7N3S It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide typically involves the reaction of pyrrole derivatives with cyanoacetic acid derivatives under specific conditions. One common method involves the condensation of 2-cyanoacetamide with pyrrole-2-carboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enethioamide
- Ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-2-propenoate
Uniqueness
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H7N3S |
---|---|
Molecular Weight |
177.23 g/mol |
IUPAC Name |
2-cyano-3-(1H-pyrrol-2-yl)prop-2-enethioamide |
InChI |
InChI=1S/C8H7N3S/c9-5-6(8(10)12)4-7-2-1-3-11-7/h1-4,11H,(H2,10,12) |
InChI Key |
FRDNEMBFORGIQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C=C(C#N)C(=S)N |
Origin of Product |
United States |
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